[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt typically involves the nitration of a precursor triazolopyrimidinone compound. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of continuous flow reactors to maintain consistent reaction conditions and minimize the formation of by-products. The final product is then purified through recrystallization or chromatography techniques to obtain the sodium salt form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazolopyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
Medicinally, derivatives of this compound are being explored for their potential therapeutic effects. They have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for use in the fabrication of sensors and other electronic devices.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The nitro group plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one: The parent compound without the nitro group.
6-Amino-[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one: A derivative with an amino group instead of a nitro group.
[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-chloro-: A derivative with a chloro group at the 6-position.
Uniqueness
The presence of the nitro group in [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt imparts unique electronic properties that enhance its reactivity and potential as a bioactive molecule. This makes it distinct from its analogs, which may lack the same level of activity or specificity in their applications.
Properties
IUPAC Name |
sodium;6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5O3.Na/c11-4-3(10(12)13)1-6-5-7-2-8-9(4)5;/h1-2,11H;/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKRPNVGJHCPED-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NN2C(=C1[N+](=O)[O-])[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N5NaO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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